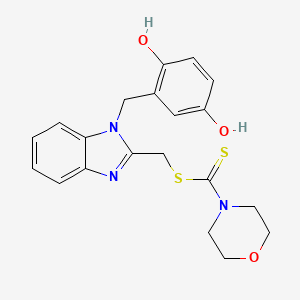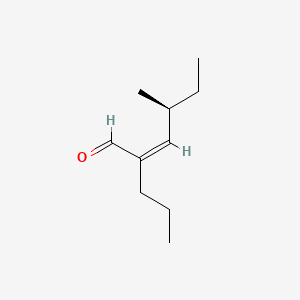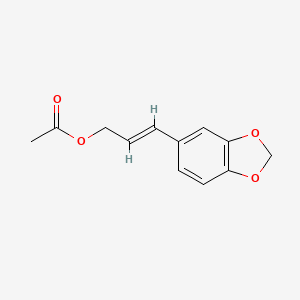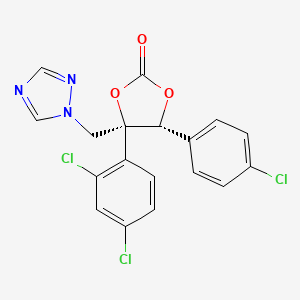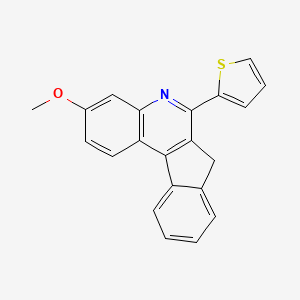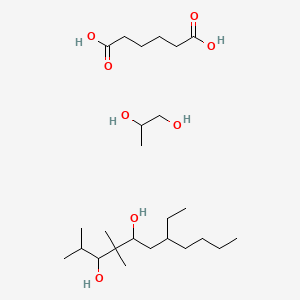
7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol” is a complex organic molecule composed of three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
7-Ethyl-2,4,4-trimethylundecane-3,5-diol
Synthesis: This compound can be synthesized through a multi-step organic synthesis process. The starting material is typically a long-chain alkane, which undergoes a series of reactions including alkylation, oxidation, and reduction to introduce the ethyl and methyl groups and the diol functionality.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
-
Hexanedioic acid
Reaction Conditions: The oxidation reaction is carried out at elevated temperatures (around 50-70°C) and requires the presence of a strong oxidizing agent like nitric acid.
-
Propane-1,2-diol
Reaction Conditions: The hydration reaction is conducted at high temperatures (around 200°C) and pressures, often in the presence of a catalyst such as sulfuric acid or ion exchange resins.
Industrial Production Methods
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Industrial production involves large-scale organic synthesis with continuous flow reactors to ensure consistent quality and yield.
Hexanedioic acid: Produced on an industrial scale through the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Propane-1,2-diol: Manufactured industrially by the hydration of propylene oxide in large reactors, followed by distillation to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo oxidation to form corresponding ketones or carboxylic acids.
Hexanedioic acid: can be further oxidized to form shorter-chain dicarboxylic acids.
Propane-1,2-diol: can be oxidized to form lactic acid or pyruvic acid.
-
Reduction
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can be reduced to form alkanes.
Hexanedioic acid: can be reduced to form hexanediol.
Propane-1,2-diol: can be reduced to form propanol.
-
Substitution
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo substitution reactions to introduce various functional groups.
Hexanedioic acid: can participate in esterification reactions to form esters.
Propane-1,2-diol: can undergo substitution to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogens, alkyl halides, acid chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids, shorter-chain dicarboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Ethers, esters, halogenated compounds.
Applications De Recherche Scientifique
Chemistry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Used as an intermediate in organic synthesis for the production of complex molecules.
Hexanedioic acid: Utilized in the synthesis of nylon and other polymers.
Propane-1,2-diol: Employed as a solvent and antifreeze agent.
Biology
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Studied for its potential biological activity and interactions with enzymes.
Hexanedioic acid: Investigated for its role in metabolic pathways and as a precursor for bio-based materials.
Propane-1,2-diol: Used in cell culture media and as a cryoprotectant.
Medicine
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Explored for its potential therapeutic properties.
Hexanedioic acid: Examined for its use in drug delivery systems.
Propane-1,2-diol: Commonly used in pharmaceutical formulations as a solvent and stabilizer.
Industry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Applied in the production of specialty chemicals.
Hexanedioic acid: Widely used in the manufacture of nylon, plastics, and resins.
Propane-1,2-diol: Utilized in the production of antifreeze, cosmetics, and food additives.
Mécanisme D'action
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Hexanedioic acid: Functions as a precursor in metabolic pathways, contributing to the synthesis of essential biomolecules.
Propane-1,2-diol: Acts as a solvent and stabilizer, enhancing the solubility and stability of active ingredients in formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Similar compounds include other long-chain alkanes with diol functionalities.
Hexanedioic acid: Similar compounds include other dicarboxylic acids such as succinic acid and glutaric acid.
Propane-1,2-diol: Similar compounds include other glycols such as ethylene glycol and butane-1,3-diol.
Uniqueness
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Unique due to its specific alkyl and diol substitution pattern, which imparts distinct chemical and physical properties.
Hexanedioic acid: Unique for its role in the production of nylon and its widespread industrial applications.
Propane-1,2-diol: Unique for its versatility as a solvent, antifreeze agent, and pharmaceutical excipient.
Propriétés
Numéro CAS |
150632-05-6 |
|---|---|
Formule moléculaire |
C25H52O8 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
7-ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C16H34O2.C6H10O4.C3H8O2/c1-7-9-10-13(8-2)11-14(17)16(5,6)15(18)12(3)4;7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h12-15,17-18H,7-11H2,1-6H3;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
Clé InChI |
YKGHLBHBWARESI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(C(C)(C)C(C(C)C)O)O.CC(CO)O.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


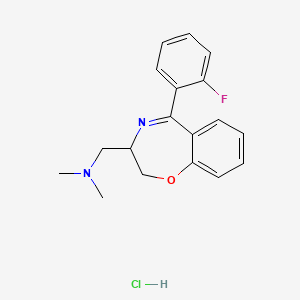
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
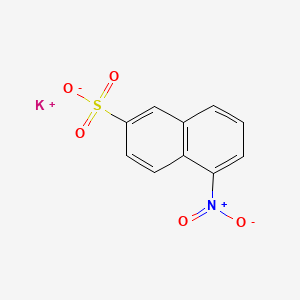
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
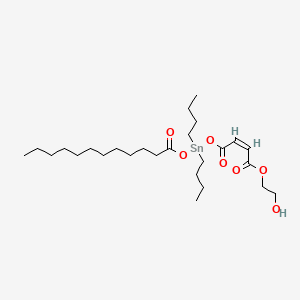
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
